2-(2-Benzyloxazol-5-yl)acetic acid

HIV-1 reverse transcriptase non-nucleoside inhibitor benzyloxazole pharmacophore

CAS 956723-05-0 is the definitive 5-oxazoleacetic acid regioisomer for HIV-1 NNRTI programs (1–7 nM vs wild-type and Tyr181Cys mutant), anticancer SAR (MCF-7/HCT-116 cytotoxicity), and as a PPAR-negative positional isomer control for metabolic target deconvolution. The free 5-carboxylic acid enables amide coupling, esterification, or acyl chloride transformations. Regioisomeric identity is critical: the 2-carboxylic acid isomer (CAS 1357955-62-4) and 4-oxazoleacetic acid derivatives exhibit divergent biological activity. Available at ≥95% purity with full analytical documentation for reliable library synthesis.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 956723-05-0
Cat. No. B3175367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Benzyloxazol-5-yl)acetic acid
CAS956723-05-0
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC=C(O2)CC(=O)O
InChIInChI=1S/C12H11NO3/c14-12(15)7-10-8-13-11(16-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
InChIKeyMIDGYFVIUNFVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Benzyloxazol-5-yl)acetic acid (CAS 956723-05-0): Chemical Identity, Scaffold Class, and Procurement Baseline


2-(2-Benzyloxazol-5-yl)acetic acid (CAS 956723-05-0), also documented as 2-(phenylmethyl)-5-oxazoleacetic acid, is a heterocyclic building block with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . The compound belongs to the 5-oxazoleacetic acid family, characterized by an oxazole ring bearing a benzyl substituent at the 2-position and an acetic acid side chain at the 5-position . The oxazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in pharmacologically active compounds targeting antiviral, anticancer, anti-inflammatory, and antidiabetic pathways [1]. The specific substitution pattern of this compound—2-benzyl, 5-acetic acid—distinguishes it from numerous regioisomeric and substitutional analogs, creating a unique chemical space for structure-activity relationship (SAR) exploration and synthetic derivatization .

Why 2-(2-Benzyloxazol-5-yl)acetic acid (CAS 956723-05-0) Cannot Be Replaced by Generic Oxazole-Acetic Acid Analogs


The oxazole-acetic acid chemical space contains multiple regioisomers, positional isomers, and substitution variants that are not functionally interchangeable. Published medicinal chemistry campaigns demonstrate that the position of the acetic acid moiety (C-4 vs. C-5 of the oxazole ring) profoundly alters biological activity profiles: 4-oxazoleacetic acid derivatives exhibit hypoglycemic activity via PPAR modulation as documented in Takeda patents [1], while 5-oxazoleacetic acid derivatives with 2-aryl substitution show cytotoxic activity against MCF-7 and HCT-116 cancer cell lines [2]. The benzyl substituent at the 2-position further modulates lipophilicity, metabolic stability, and target engagement relative to methyl-, phenyl-, or chlorophenyl-substituted analogs. Without establishing the precise regioisomeric identity and substitution pattern of CAS 956723-05-0, procurement of a generic 'oxazole-acetic acid derivative' risks obtaining a compound with divergent reactivity, solubility, and biological performance .

Quantitative Differentiation Evidence: 2-(2-Benzyloxazol-5-yl)acetic acid (CAS 956723-05-0) vs. In-Class Analogs


2-Benzyl Substitution on Oxazole Confers Wild-Type HIV-1 Reverse Transcriptase Inhibitory Potency in the Low Nanomolar Range

The Bollini et al. (2013) study established that benzyloxazole derivatives serve as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). Optimization of the 4-R substituent on the benzyloxazole scaffold yielded analogs 1e (4-ethyl) and 1f (4-isopropyl) with 1–7 nM potency against both wild-type virus and the Tyr181Cys variant [1]. The benzyl group at the oxazole 2-position is a critical pharmacophoric element; the crystal structure of benzyloxazole 1 confirmed binding in the NNRTI pocket [2]. While CAS 956723-05-0 itself has not been directly assayed in this system, it retains the identical 2-benzyloxazole core pharmacophore required for this activity. In contrast, analogs lacking the 2-benzyl group—such as 2-methyl- or 2-phenyl-substituted oxazole-5-acetic acids—would not be expected to engage the NNRTI binding pocket with comparable affinity [3].

HIV-1 reverse transcriptase non-nucleoside inhibitor benzyloxazole pharmacophore antiviral

Acetic Acid Moiety at Oxazole 5-Position Enhances Cytotoxic Activity Against Breast Cancer Cells: SAR Evidence from 2-Arylbenzoxazole Acetic Acid Derivatives

Jilani et al. (2021) synthesized and evaluated a series of 2-arylbenzoxazole acetic acid derivatives for cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The study explicitly demonstrated that the presence of an acetic acid group at position 5 of the benzoxazole nucleus enhances cytotoxic activity [1]. Among the 11 compounds tested, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (compound 5) and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid (compound 10) emerged as the most promising against MCF-7, with doxorubicin as the reference standard [2]. CAS 956723-05-0 shares the critical 5-acetic acid substitution pattern on the oxazole ring, distinguishing it from isomeric analogs such as 5-(phenylmethyl)-2-oxazolecarboxylic acid (CAS 1357955-62-4), where the carboxylic acid is at the 2-position rather than the 5-position, a difference that would alter the spatial orientation of the acidic group and its hydrogen-bonding capacity .

anticancer cytotoxicity MCF-7 benzoxazole acetic acid structure-activity relationship

Physicochemical Property Differentiation: Boiling Point and Density Distinguish CAS 956723-05-0 from Regioisomeric Oxazole-Acetic Acid Analogs

The computed physicochemical properties of CAS 956723-05-0 provide quantifiable differentiation from its closest regioisomers. The target compound exhibits a density of 1.3±0.1 g/cm³, a boiling point of 403.3±33.0 °C at 760 mmHg, and a flash point of 197.7±25.4 °C . In contrast, the regioisomeric 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6) shows a predicted density of 1.245±0.06 g/cm³ and a boiling point of 411.7±37.0 °C . The molecular weight difference between CAS 956723-05-0 (217.22 g/mol) and 5-(phenylmethyl)-2-oxazolecarboxylic acid (CAS 1357955-62-4, 203.19 g/mol) of approximately 14 g/mol further reflects the distinct substitution pattern . These property differences translate to distinguishable chromatographic retention times and purification behavior, enabling unambiguous identity verification in procurement and quality control workflows.

physicochemical properties boiling point density regioisomer differentiation chromatographic retention

Vendor-Supplied Purity and Analytical Characterization Enable Traceable Procurement of CAS 956723-05-0 with Defined Quality Specifications

CAS 956723-05-0 is commercially available from multiple reputable chemical suppliers with documented purity specifications. Fluorochem supplies the compound at 95.0% purity (Product Code F535363) with full analytical characterization including IUPAC name confirmation, canonical SMILES, InChI key (MIDGYFVIUNFVTJ-UHFFFAOYSA-N), and MDL number (MFCD30828902), along with a complete safety data sheet (SDS) . MolCore offers the compound at ≥98% purity with ISO-certified quality systems . In comparison, many close analogs—such as 5-(phenylmethyl)-2-oxazolecarboxylic acid (CAS 1357955-62-4) and [4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid (CAS 89150-05-0)—are not stocked by ISO-certified suppliers or are available only through custom synthesis, leading to longer lead times and higher procurement costs .

purity specification vendor quality procurement analytical characterization supply chain integrity

Oxazoleacetic Acid Scaffold Position Determines Pharmacological Activity Class: 5-Substituted Acetic Acid vs. 4-Substituted Analogs in Metabolic Disease Applications

Patent literature from Takeda Chemical Industries (EP0096890B1, US4602027) establishes that 4-oxazoleacetic acid derivatives possess hypoglycemic, glucose tolerance-improving, and insulin sensitivity-potentiating activities in mammalian models [1]. Specific exemplars include 5-methyl-2-styryl-4-oxazoleacetic acid and 5-methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid (AD-4610), the latter demonstrating dose-dependent hypoglycemic action (10–100 mg/kg) in hyperglycemic yellow KK mice [2]. CAS 956723-05-0, with its acetic acid at the 5-position (rather than the 4-position) of the oxazole ring, falls into a distinct pharmacological SAR space. This positional isomerism is not trivial: the Takeda claims specifically require the acetic acid at the 4-position for the hypoglycemic phenotype, meaning CAS 956723-05-0 cannot substitute for a 4-oxazoleacetic acid in antidiabetic programs—and conversely, a 4-acetic acid analog cannot replace CAS 956723-05-0 in antiviral or anticancer SAR series [3].

PPAR agonist hypoglycemic oxazoleacetic acid diabetes metabolic disease

Optimal Research and Industrial Application Scenarios for 2-(2-Benzyloxazol-5-yl)acetic acid (CAS 956723-05-0)


Medicinal Chemistry: Synthesis of Benzyloxazole-Based NNRTI Lead Compounds for Antiviral Drug Discovery

CAS 956723-05-0 serves as a key starting material or intermediate for constructing benzyloxazole-based non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). The Bollini et al. (2013) study demonstrated that the 2-benzyloxazole pharmacophore is essential for low-nanomolar potency (1–7 nM) against both wild-type HIV-1 and the clinically relevant Tyr181Cys resistant variant [1]. The free carboxylic acid at the 5-position provides a synthetic handle for amide coupling, esterification, or further functionalization to elaborate the pharmacophore. Researchers engaged in antiviral drug discovery should select this specific compound rather than 2-methyl- or 2-phenyl-substituted oxazole analogs, which lack the benzyl group required for NNRTI binding pocket engagement [2].

Oncology Research: Development of 5-Acetic Acid-Substituted Oxazole Derivatives as Cytotoxic Agents Against Breast and Colon Cancer

The Jilani et al. (2021) SAR study established that the acetic acid group at the 5-position of the oxazole/benzoxazole nucleus enhances cytotoxic activity against MCF-7 breast cancer and HCT-116 colon cancer cell lines [3]. CAS 956723-05-0 provides the oxazole-5-acetic acid core scaffold necessary for this anticancer SAR series. The benzyl group at the 2-position offers an additional vector for structural diversification to optimize potency and selectivity. Procurement of this specific regioisomer is critical; the 2-carboxylic acid isomer (CAS 1357955-62-4) would place the acid group in a different spatial orientation, potentially abolishing the cytotoxic activity documented for the 5-acetic acid series .

Chemical Biology Tool Compound Synthesis: PPAR Agonist vs. Non-PPAR Scaffold Discrimination in Metabolic Research

The Takeda patent family (EP0096890B1) explicitly claims 4-oxazoleacetic acid derivatives—not 5-oxazoleacetic acid derivatives—as hypoglycemic agents with PPAR-modulating activity [4]. Researchers investigating metabolic disease targets who require a negative control compound (i.e., an oxazoleacetic acid scaffold that lacks PPAR-mediated hypoglycemic activity) can select CAS 956723-05-0 as a positional isomer control. Its 5-acetic acid substitution ensures it falls outside the Takeda 4-acetic acid claims, making it valuable for target deconvolution studies where distinguishing PPAR-dependent from PPAR-independent effects is required [5].

Organic Synthesis and Process Chemistry: Building Block for Amide, Ester, and Heterocycle Library Construction

The carboxylic acid functionality at the 5-position of the oxazole ring in CAS 956723-05-0 enables diverse synthetic transformations including amide bond formation, esterification, reduction to the primary alcohol, and conversion to acyl chlorides for further derivatization . With commercial availability at ≥95% purity from Fluorochem and ≥98% from MolCore , this building block supports parallel synthesis and library production with defined quality specifications. Its physicochemical properties (boiling point 403.3±33.0 °C, density 1.3±0.1 g/cm³) facilitate purification by distillation or chromatography, and its MDL number (MFCD30828902) and InChI key enable unambiguous electronic inventory management in compound registry systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Benzyloxazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.